Ammonium hexachloroiridate(III) hydrate

描述

Significance of Iridium in Advanced Chemical Research

Iridium, a dense and highly corrosion-resistant transition metal, holds a position of considerable importance in modern chemical research. matthey.com Its unique electronic configuration and the ability of its complexes to exist in various oxidation states make it a versatile element in catalysis and materials science. samaterials.com Iridium-based catalysts are highly valued for their efficiency in a wide range of organic transformations, including hydrogenation, oxidation, and C-H activation reactions. samaterials.com The robust nature of iridium complexes often leads to superior performance and longevity in demanding catalytic cycles. Beyond catalysis, iridium and its compounds are integral to the development of advanced materials, such as those used in organic light-emitting diodes (OLEDs), electrochemical devices, and high-performance coatings. chemimpex.com

Overview of Hexachloroiridate Complexes in Iridium Chemistry

Hexachloroiridate complexes are coordination compounds containing an iridium atom or ion bonded to six chloride ligands. The most common of these are the hexachloroiridate(III) anion, [IrCl₆]³⁻, and the hexachloroiridate(IV) anion, [IrCl₆]²⁻. These complexes are fundamental starting materials in iridium chemistry, serving as precursors for the synthesis of a vast array of other iridium compounds. samaterials.com The octahedral geometry of the [IrCl₆]³⁻ anion is a classic example within coordination chemistry. The stability and well-defined structure of hexachloroiridate complexes make them ideal subjects for studying the fundamental principles of iridium's chemical behavior. Research involving these complexes has provided valuable insights into electron transfer processes and the kinetics of ligand substitution reactions.

Scope and Research Focus on Ammonium (B1175870) Hexachloroiridate(III) Hydrate (B1144303)

Ammonium hexachloroiridate(III) hydrate, with the chemical formula (NH₄)₃[IrCl₆]·H₂O, is a specific salt of the hexachloroiridate(III) anion that has garnered significant attention in the scientific community. samaterials.com This compound serves as a readily available and versatile precursor for the synthesis of various iridium-based materials, including catalysts and nanoparticles. samaterials.comchemimpex.com Research has focused on leveraging its properties for applications in electrochemistry, where it is used in the development of sensors and fuel cells, and in materials science for creating iridium-containing coatings and electronic components. chemimpex.com Studies on its thermal decomposition have provided a deeper understanding of the formation of iridium metal and other intermediate iridium species. rsc.org This article will provide a detailed examination of the chemical and physical properties of this compound and its role in contemporary research.

Properties of this compound

The utility of this compound in various research applications stems from its distinct chemical and physical properties.

| Property | Value |

| Chemical Formula | (NH₄)₃[IrCl₆]·H₂O samaterials.com |

| Molecular Weight | 477.07 g/mol samaterials.com |

| Appearance | Green to brown powder samaterials.com |

| Solubility | Soluble in water and polar solvents samaterials.com |

| CAS Number | 29796-57-4 samaterials.com |

Research Applications of this compound

This compound is a key precursor in several areas of scientific investigation, most notably in catalysis and materials science.

Precursor in Catalysis

The compound is widely used as a starting material for the synthesis of highly active iridium catalysts. samaterials.comchemimpex.com These catalysts are instrumental in various organic reactions. For instance, iridium complexes derived from this precursor have shown high efficacy in hydrogenation and oxidation reactions, which are fundamental processes in the pharmaceutical and fine chemical industries. samaterials.com Research has also highlighted its use in developing catalysts for C-H activation, a challenging and highly sought-after transformation in organic synthesis. samaterials.com

Role in Materials Science

In the field of materials science, this compound is utilized in the fabrication of iridium-based materials with tailored properties. samaterials.com It serves as a precursor for the synthesis of iridium nanoparticles, which have potential applications in drug delivery and medical imaging. chemimpex.com Furthermore, this compound is employed in the electrodeposition of iridium coatings, which are valued for their high resistance to corrosion and wear. csircentral.net These coatings find use in demanding applications such as high-performance electrodes and protective layers on various substrates. chemimpex.com The thermal decomposition of this compound has been studied to understand the formation of metallic iridium, a process crucial for creating iridium-based components. rsc.org

属性

IUPAC Name |

triazanium;hexachloroiridium(3-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3H3N.H2O/h6*1H;;3*1H3;1H2/q;;;;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHBEBFYNMDGCZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

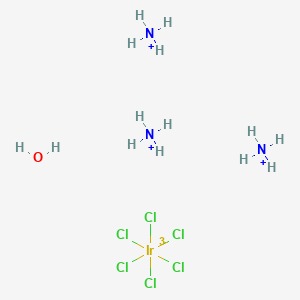

[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14IrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29796-57-4 | |

| Record name | Ammonium hexachloroiridate(III) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Ammonium Hexachloroiridate Iii Hydrate

Established Synthetic Routes for Ammonium (B1175870) Hexachloroiridate(III) Hydrate (B1144303)

The synthesis of ammonium hexachloroiridate(III) hydrate can be achieved through several methodologies, each starting from different iridium sources. These routes include precipitation from aqueous solutions, direct synthesis from iridium metal, and the reduction of iridium(IV) precursors.

One of the common methods for the synthesis of this compound involves the direct precipitation from an aqueous solution containing iridium(III) ions and an excess of ammonium chloride. This method is analogous to the preparation of other complex salts, such as ammonium hexachlororhodate(III). The process typically starts with a soluble iridium(III) salt, most commonly iridium(III) chloride (IrCl₃).

The synthesis can be summarized by the following reaction:

IrCl₃ + 3NH₄Cl + H₂O → (NH₄)₃[IrCl₆]·H₂O

In a typical procedure, a solution of iridium(III) chloride is treated with a saturated solution of ammonium chloride. The resulting mixture is then concentrated by evaporation, leading to the precipitation of the less soluble this compound. The product is then collected by filtration, washed with a cold solution of ammonium chloride to minimize loss of product, and finally dried. The purity of the resulting compound is crucial for its subsequent use in further syntheses.

Table 1: Key Parameters in Precipitation-Based Synthesis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Iridium Source | A soluble salt of iridium in the +3 oxidation state. | Iridium(III) chloride (IrCl₃) |

| Precipitating Agent | Provides the ammonium counter-ions and common ion effect. | Saturated aqueous solution of ammonium chloride (NH₄Cl) |

| Solvent | The medium for the reaction. | Water |

| Isolation Method | Separation of the solid product from the solution. | Evaporation followed by filtration |

For syntheses starting from elemental iridium, the metal must first be brought into solution. Iridium is a highly inert metal and is resistant to attack by most single acids and even aqua regia at room temperature. americanelements.com Dissolution typically requires harsh conditions, such as high-temperature halogenation or fusion with oxidizing agents.

A common industrial practice involves dissolving iridium-containing materials in aqua regia (a mixture of nitric acid and hydrochloric acid). google.com This process oxidizes the iridium metal, typically to the +4 oxidation state, forming hexachloroiridic(IV) acid (H₂[IrCl₆]).

Dissolution of Iridium Metal: Iridium powder is treated with aqua regia at elevated temperatures to form a solution of hexachloroiridic(IV) acid. google.com

Reduction to Iridium(III): The resulting Ir(IV) solution is then reduced to Ir(III). This step is crucial and is detailed in the following section.

Precipitation: Ammonium chloride is added to the Ir(III) solution to precipitate this compound.

This multi-step process, while effective, underscores the challenges associated with the handling and processing of iridium metal.

A widely used and convenient laboratory-scale synthesis of this compound involves the reduction of the corresponding iridium(IV) salt, ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆]). The Ir(IV) compound is more commonly available and can be readily precipitated from solutions of iridium dissolved from its ores. wikipedia.org

The reduction of the dark red ammonium hexachloroiridate(IV) to the olive-green ammonium hexachloroiridate(III) can be accomplished using various reducing agents. One such effective reducing agent is hydrazine (B178648) (N₂H₄). google.com The reaction is typically carried out in an acidic aqueous solution. The reduction of Ir(IV) to Ir(III) significantly increases the solubility of the complex, which can be a key factor in purification processes. google.com

The reaction can be represented as:

4(NH₄)₂[IrCl₆] + N₂H₄ → 4(NH₄)₃[IrCl₆] + N₂ + 4HCl

The choice of reducing agent and reaction conditions must be carefully controlled to avoid over-reduction to lower oxidation states or the formation of metallic iridium. Following the reduction, the this compound can be precipitated by adjusting the solution's conditions, such as cooling or the addition of more ammonium chloride.

Role as a Key Precursor in Iridium Complex Synthesis

This compound is a versatile starting material for the synthesis of a wide array of iridium compounds. samaterials.com Its reactivity stems from the lability of the chloride ligands, which can be substituted by other ligands to form new coordination and organometallic complexes.

The [IrCl₆]³⁻ anion in this compound can undergo ligand substitution reactions to yield a variety of iridium(III) coordination complexes. The substitution of the chloride ligands can be partial or complete, depending on the reaction conditions and the nature of the incoming ligand.

For example, the thermal decomposition of this compound has been shown to proceed through the formation of ammine-containing iridium complexes. rsc.org In an inert atmosphere, intermediates such as (NH₄)₂[Ir(NH₃)Cl₅] and (NH₄)[Ir(NH₃)₂Cl₄] have been proposed. rsc.org These transformations highlight the potential for the coordinated ammonium ions or their decomposition products to act as ligands.

Furthermore, reactions with other nitrogen-donor ligands, phosphines, and other Lewis bases can lead to the formation of a diverse range of neutral and cationic iridium(III) complexes, which are of interest in areas such as catalysis and materials science. samaterials.com

This compound serves as a precursor for the synthesis of important organometallic iridium complexes.

Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]): This well-known square planar iridium(I) complex is a cornerstone of organometallic chemistry. While often synthesized from iridium(III) chloride hydrate, other iridium(III) and (IV) sources, including hexachloroiridates, can be used. wikipedia.orgbris.ac.uk The synthesis involves the reduction of the Ir(III) starting material in the presence of triphenylphosphine (B44618) (PPh₃) and a carbon monoxide source. scientificupdate.com Triphenylphosphine acts as both a ligand and a reducing agent in this reaction.

[CpIrCl₂]₂ (Pentamethylcyclopentadienyl Iridium Dichloride Dimer): This "piano-stool" complex is a widely used catalyst and precursor in organometallic chemistry. An efficient synthesis of a related iridium dimer, [Ir(cod)Cl]₂, has been reported starting from ammonium hexachloroiridate(IV) ((NH₄)₂IrCl₆). semanticscholar.org This suggests that this compound could also be a viable starting material for the synthesis of [CpIrCl₂]₂, likely through a reaction with a pentamethylcyclopentadienyl source.

Table 2: Examples of Organometallic Complexes Derived from Iridium Precursors

| Complex Name | Chemical Formula | Typical Iridium Precursor(s) |

|---|---|---|

| Vaska's Complex | trans-[IrCl(CO)(PPh₃)₂] | IrCl₃·xH₂O, H₂[IrCl₆], (NH₄)₂[IrCl₆] |

| Pentamethylcyclopentadienyl Iridium Dichloride Dimer | [Cp*IrCl₂]₂ | (NH₄)₂[IrCl₆] (for related dimers) |

Derivatization to Other Ammonium Hexahalogenoiridates

The chemical transformation of ammonium hexachloroiridate(III) into other ammonium hexahalogenoiridates, such as the bromo- and iodo-analogues, represents a key derivatization pathway. This conversion is typically achieved through halide exchange reactions, where the chloride ligands in the [IrCl₆]³⁻ complex are substituted by other halides.

The direct synthesis of this compound often involves the reduction of the more common and commercially available ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆]. A common method for this reduction utilizes a reducing agent such as hydrazine hydrate (N₂H₄·H₂O). In a typical procedure, a suspension of ammonium hexachloroiridate(IV) in a dilute hydrochloric acid solution is heated, and hydrazine hydrate is added to facilitate the reduction of Ir(IV) to Ir(III). This process increases the solubility of the iridium complex, and upon subsequent cooling and adjustment of conditions, the this compound can be crystallized.

While detailed mechanistic studies on the halide exchange for the [IrCl₆]³⁻ anion are not extensively documented in readily available literature, the principles of such reactions are analogous to the well-known Finkelstein and Swarts reactions in organic chemistry, albeit adapted for inorganic coordination complexes. These reactions are equilibrium-driven, and their success often relies on factors such as the relative concentrations of the halides, the solvent system, and the solubility of the resulting salts.

For instance, the conversion to ammonium hexabromoiridate(III) would theoretically involve the treatment of ammonium hexachloroiridate(III) with a source of bromide ions, such as an excess of a soluble bromide salt (e.g., KBr or NaBr) or hydrobromic acid (HBr). The reaction would proceed by the stepwise substitution of chloride ligands with bromide ions. Driving the equilibrium towards the desired hexabromo species might involve using a large excess of the bromide source and potentially removing the chloride ions from the reaction mixture.

Similarly, the synthesis of ammonium hexaiodoiridate(III) would require a source of iodide ions. However, the reaction conditions would need to be carefully controlled to prevent the potential oxidation of iodide by the iridium(III) center, depending on the specific reaction environment.

The successful derivatization to other ammonium hexahalogenoiridates expands the library of available iridium(III) starting materials for further chemical synthesis. The differing electronic and steric properties of the halide ligands (Cl, Br, I) in the [IrX₆]³⁻ anion can significantly influence the reactivity and properties of the resulting iridium complexes.

Structural Elucidation and Crystallographic Investigations

Crystal Structure Determination of Ammonium (B1175870) Hexachloroiridate(III) Hydrate (B1144303)

The definitive determination of a compound's crystal structure is fundamental to understanding its chemical and physical properties. For ammonium hexachloroiridate(III) hydrate, this involves employing techniques that can map the three-dimensional arrangement of its constituent ions—the ammonium (NH₄⁺) cations, the hexachloroiridate(III) ([IrCl₆]³⁻) anion, and the water molecule(s) of hydration.

X-ray Crystallography Studies and Refinement

Single-crystal X-ray diffraction is the principal technique for the unambiguous determination of a crystalline solid's atomic structure. This method involves passing a beam of X-rays through a single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a model of the atomic arrangement within the crystal's unit cell can be constructed and subsequently refined.

In a typical crystallographic study, the following parameters would be determined:

| Crystallographic Data Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., cubic, monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations applicable to the unit cell. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Formula Units per Unit Cell (Z) | The number of formula units contained within a single unit cell. |

| Refinement Parameters (e.g., R-factor) | Statistical values that indicate the agreement between the calculated crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray diffraction (PXRD) is another valuable technique, often used for phase identification and to assess the crystallinity of a bulk sample. govinfo.gov While PXRD can confirm the crystalline nature of a material and match it to a known pattern, it generally does not provide the atomic-level resolution of a single-crystal study for solving a completely new structure.

Analysis of Coordination Environment and Geometry of the [IrCl₆]³⁻ Anion

The hexachloroiridate(III) anion, [IrCl₆]³⁻, is the central coordination complex within the compound. In this anion, the iridium atom is in the +3 oxidation state. Based on extensive studies of related hexahalometallate complexes, the [IrCl₆]³⁻ anion is expected to adopt a highly symmetric octahedral coordination geometry. wikipedia.org

Hydration States and Their Structural Implications

The presence of water molecules within a crystal lattice can significantly influence its structure and properties. These water molecules, known as water of hydration, can be integral to the crystal structure or situated in channels or voids.

Characterization of Monohydrate and Other Hydrate Forms

The most commonly cited and commercially available form of this compound is the monohydrate, with the chemical formula (NH₄)₃[IrCl₆]·H₂O. samaterials.comamericanelements.comamericanelements.com Some suppliers list the compound with a more general formula, (NH₄)₃[IrCl₆]·xH₂O, suggesting that the water content can be variable or that other hydrate forms may exist, though they are not well-characterized in the literature. strem.comaspirasci.comamericanelements.com

The characterization of hydrate forms typically involves thermal analysis techniques, such as Thermogravimetric Analysis (TGA), which measures changes in mass upon heating and can quantify the water content.

Influence of Hydration on Crystal Packing and Intermolecular Interactions

The incorporation of water molecules into an ionic lattice like this compound introduces additional possibilities for intermolecular interactions, primarily through hydrogen bonding. The water molecule is polar and can act as both a hydrogen bond donor (via its hydrogen atoms) and a hydrogen bond acceptor (via its lone pairs on the oxygen atom).

In the structure of (NH₄)₃[IrCl₆]·H₂O, the water molecule is expected to play a crucial role in stabilizing the crystal lattice by linking the primary ions. It can form hydrogen bonds with:

The chloride ligands of the [IrCl₆]³⁻ anion, acting as a hydrogen bond donor.

The ammonium (NH₄⁺) cations, acting as a hydrogen bond acceptor.

Polymorphism and Structural Variations in Related Iridium(III) Halides

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. Different polymorphs of a compound have the same chemical formula but differ in the arrangement of their constituent atoms or molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability.

While specific polymorphs of this compound are not documented in the surveyed literature, the phenomenon is common in ammonium salts and other complex halides. nih.govnih.gov For instance, investigations into other ammonium salts reveal that different hydrogen-bonding motifs can lead to distinct crystal packing arrangements, resulting in polymorphism. nih.gov Variations in crystallization conditions, such as temperature, solvent, and pressure, can favor the formation of one polymorph over another.

Electronic Structure and Bonding Characterization

Spectroscopic Probes of Electronic States

Spectroscopic methods are invaluable for directly probing the electronic states and confirming the oxidation state of the iridium center.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material. For ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), XPS is instrumental in unequivocally identifying the +3 oxidation state of iridium by measuring the binding energies of its core-level electrons.

The most frequently analyzed region for iridium is the Ir 4f core level, which splits into two peaks due to spin-orbit coupling: the Ir 4f₇/₂ and Ir 4f₅/₂. The binding energy of the Ir 4f₇/₂ peak is particularly sensitive to the oxidation state of the iridium atom. An increase in oxidation state leads to a shift toward higher binding energy due to the increased effective nuclear charge experienced by the core electrons.

For the [IrCl₆]³⁻ complex, the Ir 4f₇/₂ binding energy is expected to be in the range characteristic of Ir(III) species. Studies on various iridium compounds have established distinct binding energy regions for different oxidation states. cardiff.ac.ukresearchgate.net For instance, metallic iridium (Ir⁰) exhibits an Ir 4f₇/₂ peak around 60.8 eV, while the common Ir(IV) state in compounds like IrO₂ is found at approximately 61.9 eV. researchgate.net In contrast, Ir(III) species, such as those in IrCl₃, show an Ir 4f₇/₂ binding energy at a higher value, typically around 62.5 eV. cardiff.ac.uk This position between the metallic and the Ir(IV) state serves as a clear fingerprint for the Ir(III) oxidation state in the title compound.

Table 1: Typical Ir 4f₇/₂ Binding Energies from XPS for Various Iridium Oxidation States

| Oxidation State | Compound Example | Typical Ir 4f₇/₂ Binding Energy (eV) |

| Ir(0) | Iridium Metal | ~60.8 |

| Ir(III) | IrCl₃ | ~62.5 |

| Ir(IV) | IrO₂ | ~61.9 |

Note: Values are approximate and can vary slightly based on the specific chemical environment and instrument calibration.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. The hexachloroiridate(III) ion, [IrCl₆]³⁻, has an iridium center with a 5d⁶ electron configuration. In the strong octahedral field provided by the chloride ligands, these electrons adopt a low-spin configuration (t₂g⁶), pairing up in the lower energy t₂g orbitals. Consequently, the complex has no unpaired electrons and a total spin (S) of 0. This makes it a diamagnetic species, and therefore, it is expected to be ESR-silent.

In contrast, the related ammonium hexachloroiridate(IV) complex, (NH₄)₂[IrCl₆], contains the [IrCl₆]²⁻ anion with iridium in the +4 oxidation state (5d⁵). This d⁵ ion in a strong octahedral field has one unpaired electron (t₂g⁵) and is paramagnetic, giving a distinct ESR spectrum. youtube.comwikipedia.org ESR studies on the [IrCl₆]²⁻ ion have been particularly insightful, revealing that a significant portion of the unpaired spin density is not localized on the iridium atom but is delocalized onto the chloride ligands. wikipedia.org This observation indicates a high degree of covalency in the Ir-Cl bonds.

While ammonium hexachloroiridate(III) hydrate itself does not produce an ESR signal, the absence of a signal is a crucial piece of experimental evidence that confirms the low-spin d⁶ (S=0) electronic ground state of the Ir(III) center.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, performed at the absorption edges of an element, provides detailed information about the oxidation state, coordination environment, and electronic configuration of the absorbing atom. researchgate.netuu.nl For iridium compounds, spectra are typically collected at the Ir L-edges (L₃ at ~11.215 keV and L₂ at ~12.824 keV), which correspond to the excitation of a 2p electron into unoccupied d-states (2p₃/₂ → 5d and 2p₁/₂ → 5d, respectively).

Furthermore, the energy position of the white line is sensitive to the oxidation state; a higher oxidation state results in a shift of the absorption edge to higher energy. researchgate.net Therefore, the Ir L₃-edge XANES spectrum of this compound is expected to show a white line at a lower energy compared to an Ir(IV) reference compound like (NH₄)₂[IrCl₆] or IrO₂. researchgate.netrsc.org This shift provides complementary evidence to XPS for the assignment of the Ir(III) oxidation state.

Theoretical and Computational Investigations of Electronic Structure

Computational chemistry provides a powerful lens for understanding the electronic properties of complex materials from first principles.

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure of transition metal complexes. nih.gov For the [IrCl₆]³⁻ anion, DFT calculations can provide a detailed picture of the molecular orbitals (MOs), the nature of the iridium-chlorine bonding, and the distribution of charge within the complex.

DFT studies typically confirm the low-spin d⁶ configuration as the ground state. The calculations yield a molecular orbital diagram showing the highest occupied molecular orbitals (HOMOs) having predominantly Ir 5d t₂g character with some contribution from chlorine 3p orbitals, indicating covalent bonding. The lowest unoccupied molecular orbitals (LUMOs) are shown to be of eg symmetry, primarily composed of Ir 5d orbitals with anti-bonding character with respect to the Ir-Cl interaction. The energy gap between the HOMO and LUMO is a key parameter that relates to the electronic stability and optical properties of the complex.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge on the iridium and chlorine atoms, further elucidating the degree of covalency and charge transfer within the Ir-Cl bonds. These calculations consistently show a charge on the iridium center that is significantly lower than the formal +3 oxidation state, a direct consequence of ligand-to-metal charge donation.

Iridium is a heavy 5d transition metal, and as such, relativistic effects, particularly spin-orbit coupling (SOC), play a crucial role in determining its electronic structure. researchgate.netnih.gov SOC is the interaction between an electron's spin and its orbital angular momentum. For heavy elements like iridium, this interaction is very strong and can significantly influence the energies of molecular orbitals and mix electronic states that would otherwise be distinct.

In the [IrCl₆]³⁻ complex, while the ground state is a closed-shell singlet (S=0), SOC has a profound impact on the excited states. The strong SOC facilitates mixing between singlet and triplet excited states. researchgate.netscispace.com This mixing is a key reason why many Ir(III) complexes are highly phosphorescent, as it enhances the probability of otherwise "spin-forbidden" transitions from triplet excited states back to the singlet ground state.

Theoretical investigations of iridium complexes must account for these relativistic effects. Methods such as time-dependent density functional theory (TD-DFT) combined with approximations that include relativistic effects, like the Zeroth-Order Regular Approximation (ZORA), are employed to accurately calculate the properties of excited states. nih.govscispace.com These calculations demonstrate that SOC splits the energy levels of the t₂g orbitals and is essential for correctly describing the electronic absorption spectra and photophysical properties of iridium compounds. researchgate.net

Band Structure Analysis for Semiconductor Properties

A thorough analysis of the band structure of a material is crucial for determining its potential as a semiconductor. The band structure describes the ranges of energy that an electron may have within a solid, and the spacing between these energy bands, known as the band gap, is a key determinant of a material's electrical conductivity.

The electronic structure of the isolated [IrCl₆]³⁻ anion consists of filled molecular orbitals, which are primarily of chlorine 3p character, and higher-energy filled and empty molecular orbitals derived from the iridium 5d orbitals, split by the octahedral ligand field into t₂g and e_g sets. In the solid state, these discrete molecular orbitals broaden into energy bands.

The valence band is expected to be formed from the filled molecular orbitals, likely with significant contributions from both the chlorine 3p and the iridium t₂g orbitals. The conduction band would then be formed from the empty or partially filled molecular orbitals, which in this d⁶ complex would be the iridium e_g orbitals.

The magnitude of the band gap would be determined by the energy difference between the top of the valence band and the bottom of the conduction band. This energy gap is influenced by several factors, including the strength of the iridium-chlorine covalent bonds, the geometry of the crystal lattice, and the influence of the ammonium cations and water of hydration on the electronic environment of the [IrCl₆]³⁻ anions. Theoretical studies on the isolated [IrCl₆]³⁻ trianion suggest that its electronic stability is significantly influenced by solvation, indicating that the water of hydration in the solid-state structure plays a critical role in its electronic properties.

Given the nature of iridium(III) complexes, which are often luminescent, it is plausible that this compound possesses a band gap in the visible or near-ultraviolet region, a characteristic of many semiconductor materials. However, without precise experimental data or dedicated theoretical band structure calculations for the solid-state material, any discussion of its specific semiconductor properties, such as the exact band gap energy and conductivity type (n-type or p-type), remains speculative.

Table 1: Theoretical Electronic Properties of this compound

| Property | Predicted Nature | Basis for Prediction |

| Band Gap | Likely present, magnitude unknown | Based on the electronic structure of d⁶ iridium(III) complexes and the stability of the [IrCl₆]³⁻ anion. |

| Conductivity Type | Undetermined | Requires experimental measurement or detailed theoretical modeling. |

| Dominant Orbital Contribution to Valence Band | Chlorine 3p and Iridium t₂g | Based on molecular orbital theory of octahedral complexes. |

| Dominant Orbital Contribution to Conduction Band | Iridium e_g | Based on molecular orbital theory of octahedral complexes. |

It is important to emphasize that the information presented in the table above is based on qualitative analysis and general principles of coordination chemistry. Further experimental and computational research is necessary to definitively characterize the semiconductor properties of this compound.

Reactivity and Reaction Mechanisms

Thermal Decomposition Pathways and Product Formation

The thermal decomposition of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·H₂O, is a complex, multi-step process involving dehydration, internal ligand exchange, and reduction to metallic iridium. The specific pathways and intermediate products are highly dependent on the surrounding atmosphere.

The environment in which thermal degradation occurs plays a critical role in the reaction pathway. In-situ studies have revealed distinct differences between decomposition under inert (e.g., nitrogen) and reducing (e.g., hydrogen) atmospheres. rsc.org

Under a reducing atmosphere (such as H₂ in N₂), the decomposition proceeds at lower temperatures compared to an inert atmosphere. The process generally involves the initial loss of the water of hydration, followed by the reduction of the Ir(III) center and decomposition of the ammonium and chloride ligands, leading directly to the formation of metallic iridium.

In an inert atmosphere (such as pure N₂ or He), the decomposition pathway is more complex. rsc.org The ammonium cations themselves play a crucial role, acting as an internal source of ammonia (B1221849) (NH₃) ligands. This leads to a series of solid-state ligand exchange reactions where chloride ligands are substituted by ammonia, forming various ammineiridium(III) chloride intermediates before the final reduction to metallic iridium occurs at higher temperatures. rsc.org

The table below summarizes the key thermal decomposition parameters under different atmospheres.

| Compound | Atmosphere | Step | Temperature Range (°C) | Gaseous Products |

| (NH₄)₃[IrCl₆]·H₂O | H₂ | 1 | 90-160 | H₂O |

| 2 | 160-300 | NH₃, HCl, H₂ | ||

| (NH₄)₃[IrCl₆]·H₂O | N₂ | 1 | 90-160 | H₂O |

| 2 | 280-370 | NH₄Cl, HCl | ||

| 3 | 370-430 | HCl, N₂, H₂ |

This interactive table is based on data from thermal analysis studies.

During thermal decomposition, particularly in an inert atmosphere, the hexachloroiridate(III) anion undergoes sequential ligand substitution with ammonia derived from the thermal breakdown of the ammonium counter-ions. rsc.org This process has been shown to form distinct crystalline intermediate species.

The first major intermediate identified is ammonium pentachloro(ammine)iridate(III) , (NH₄)₂[Ir(NH₃)Cl₅]. rsc.org This species forms as one chloride ligand is replaced by an ammonia molecule. As the temperature increases, further substitution can occur. In an inert atmosphere, complexes such as ammonium tetrachlorodiammineiridate(III) , (NH₄)[Ir(NH₃)₂Cl₄], have also been proposed as possible subsequent intermediates before the complex fully decomposes. rsc.org

The ultimate solid product of the thermal decomposition under both inert and reducing conditions is metallic iridium . rsc.org The morphology of the final metallic product can vary, with studies on related compounds showing the formation of agglomerates of regularly shaped spherical nanoparticles.

The intricate details of the thermal degradation of ammonium hexachloroiridate(III) hydrate have been elucidated using advanced in-situ analytical techniques that monitor the structural and chemical changes as they happen in real-time.

Powder X-ray Diffraction (PXRD) studies performed at varying temperatures are crucial for identifying the crystalline phases present during decomposition. Temperature-resolved PXRD has been used to track the disappearance of the initial (NH₄)₃[IrCl₆]·H₂O phase and the subsequent appearance and disappearance of crystalline intermediates, such as (NH₄)₂[Ir(NH₃)Cl₅], before the final formation of metallic iridium, which is also crystalline. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides information about the local atomic environment around the iridium atoms, including coordination numbers and interatomic distances, even in amorphous or poorly crystalline phases. Quick-EXAFS (QEXAFS) studies have been instrumental in proving the formation of the [Ir(NH₃)Cl₅]²⁻ complex as an intermediate, confirming the substitution of a chloride ligand by an ammonia ligand during the decomposition process. rsc.org

Ligand Exchange Reactions

Ligand exchange, or substitution, is a fundamental reaction class for coordination complexes, where one ligand is replaced by another. For this compound, this can occur through thermal activation or by reaction with external ligands in solution.

Ammonium hexachloroiridate(III) is a precursor for the synthesis of various iridium ammine complexes. As demonstrated in the thermal decomposition studies, the ammonium ion itself can serve as a source of ammine ligands at elevated temperatures, leading to the spontaneous formation of species like (NH₄)₂[Ir(NH₃)Cl₅]. rsc.org

The preparation of more highly substituted ammine complexes, such as pentaamminechloroiridium(III) chloride ([Ir(NH₃)₅Cl]Cl₂), typically requires reaction with an external source of ammonia, often in excess and under specific conditions (e.g., in aqueous ammonia solution). chemguide.co.ukchemguide.co.uk In these reactions, the ammonia molecules, which are neutral ligands, progressively displace the anionic chloride ligands from the coordination sphere of the iridium(III) center. The general principle of this ligand exchange can be represented by the following stepwise reaction scheme:

[IrCl₆]³⁻ + nNH₃ → [Ir(NH₃)ₙCl₆₋ₙ]⁽³⁻ⁿ⁾⁺ + nCl⁻

The extent of substitution (the value of 'n') depends on the reaction conditions, including the concentration of ammonia, temperature, and reaction time.

The "hydrate" portion of the compound's name refers to water of crystallization in the crystal lattice, not water directly coordinated to the iridium ion (an aqua ligand). This lattice water is held by weaker forces compared to the iridium-chloride coordinate bonds.

Studies on the thermal decomposition of (NH₄)₃[IrCl₆]·H₂O show that the water of hydration is lost in an initial, distinct step at a relatively low temperature range (90-160 °C). rsc.org The subsequent ligand exchange reactions, where ammine groups replace chloride ligands, occur at significantly higher temperatures (above 280 °C). This indicates that the ligand substitution process during thermal decomposition proceeds from an anhydrous form of the salt. The water of hydration is removed before the complex has sufficient thermal energy to undergo ligand substitution, suggesting that the lability of the chloride ligands is more strongly influenced by temperature than by the initial presence of lattice water in this solid-state reaction.

In solution chemistry, the lability of a complex can be influenced by the solvent shell, but for this specific compound, the primary role of the water of hydration is as a structural component of the crystal lattice, which is readily removed upon gentle heating.

Redox Chemistry and Oxidation/Reduction Processes

The iridium center in this compound can readily undergo both oxidation and reduction, making it a versatile reagent in inorganic and materials chemistry.

Ammonium hexachloroiridate(III) can be oxidized to the corresponding hexachloroiridate(IV) species, (NH₄)₂[IrCl₆]. This oxidation involves the change of the iridium oxidation state from +3 to +4. This process can be achieved using various oxidizing agents. For instance, in a recycling process for iridium, iridium(III) ions were oxidized to iridium(IV) ions using oxidants such as nitric acid and hydrogen peroxide, followed by precipitation with ammonium chloride to yield ammonium hexachloroiridate(IV). jst.go.jp A Japanese patent describes the oxidation of hexachloroiridium(III) acid to hexachloroiridium(IV) acid, which is then crystallized as the ammonium salt. google.com

The general reaction can be represented as: 2 (NH₄)₃[IrCl₆] + [O] → 2 (NH₄)₂[IrCl₆] + 2 NH₄⁺ + O²⁻

The following table details the oxidizing agents used for the conversion of Iridium(III) to Iridium(IV).

| Oxidizing Agent | Reference |

| Nitric Acid | jst.go.jp |

| Hydrogen Peroxide | jst.go.jp |

This compound can be reduced to form iridium metal. One established method is through thermal decomposition. Studies have shown that the thermal decomposition of (NH₄)₃[IrCl₆]·H₂O in both inert and reductive atmospheres leads to the formation of metallic iridium particles at elevated temperatures. rsc.orgresearchgate.netnih.gov In an inert atmosphere, intermediate ammine complexes such as (NH₄)[Ir(NH₃)₂Cl₄] and [Ir(NH₃)₃Br₃] (in the case of the bromide analog) have been proposed before the final formation of iridium metal. rsc.orgresearchgate.netnih.gov

Furthermore, chemical reduction is also a viable route. The related ammonium hexachloroiridate(IV) salt is known to be reduced to iridium metal upon heating under a hydrogen atmosphere. wikipedia.org It is highly probable that ammonium hexachloroiridate(III) would undergo a similar reduction under hydrogen, as well as with other chemical reducing agents, although specific documented conditions for the (III) salt are less common in the reviewed literature. Research on the thermal decomposition of (NH₄)₂[IrCl₆] also indicates the formation of metallic iridium. researchgate.net

A summary of conditions leading to the formation of Iridium metal is presented in the table below.

| Reduction Condition | Description | Reference |

| Thermal Decomposition (Inert Atmosphere) | Heating in an inert gas flow (e.g., nitrogen) leads to the formation of iridium metal via intermediate ammine complexes. | rsc.orgresearchgate.netnih.gov |

| Thermal Decomposition (Reductive Atmosphere) | Heating in a reductive gas flow (e.g., hydrogen) facilitates the reduction to metallic iridium. | rsc.orgresearchgate.netnih.gov |

| Chemical Reduction (Hydrogen Gas) | Heating the related (IV) salt under hydrogen gas yields iridium metal, HCl, and ammonia. A similar reaction is expected for the (III) salt. | wikipedia.org |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermediate Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303). These techniques probe the vibrational modes of the molecule's constituent bonds, providing a unique spectrum that is characteristic of its structure.

In the study of its thermal decomposition, both FTIR and Raman spectroscopy are crucial for identifying the starting material and tracking the evolution of intermediate species. researchgate.net The FTIR spectrum of the initial hydrate compound will exhibit characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the ammonium cations, O-H vibrations from the water of hydration, and the Ir-Cl stretching and bending modes of the [IrCl₆]³⁻ anion.

During thermal decomposition, in situ Raman spectroscopy can monitor changes in the material's chemical structure as a function of temperature. For instance, the disappearance of bands associated with water molecules and the shift or appearance of new bands can signal dehydration and the formation of new chemical entities. researchgate.net The formation of intermediates, such as ammine-containing iridium complexes like (NH₄)₂[Ir(NH₃)Cl₅], can be detected by the emergence of new vibrational modes associated with Ir-N bonds. rsc.orgnih.gov

Table 1: Representative Vibrational Modes for (NH₄)₃[IrCl₆]·H₂O and Potential Intermediates

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H (in NH₄⁺) | Stretching | 3000 - 3300 | FTIR, Raman |

| N-H (in NH₄⁺) | Bending | 1400 - 1450 | FTIR, Raman |

| O-H (in H₂O) | Stretching | 3200 - 3600 | FTIR |

| Ir-Cl (in [IrCl₆]³⁻) | Stretching | 280 - 350 | Raman |

| Ir-N (in intermediates) | Stretching | 450 - 550 | Raman |

Note: Specific peak positions can vary based on the crystalline environment and experimental conditions.

Advanced X-ray Techniques

Advanced X-ray methods provide unparalleled insight into the crystalline phase, atomic arrangement, and reaction pathways of materials derived from ammonium hexachloroiridate(III) hydrate.

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and monitoring structural transformations. For this compound, PXRD confirms the initial crystal structure and purity. researchgate.net

Temperature-resolved in situ PXRD is particularly valuable for studying dynamic processes like thermal decomposition. By collecting diffraction patterns as the temperature is increased, researchers can identify distinct crystalline phases that form at different stages. rsc.orgnih.gov Studies have shown that upon heating (NH₄)₃[IrCl₆]·H₂O, the initial diffraction pattern corresponding to the hydrate phase disappears and is replaced by patterns of anhydrous (NH₄)₃[IrCl₆], followed by the intermediate ammine complex (NH₄)₂[Ir(NH₃)Cl₅], and finally, the pattern for face-centered cubic (fcc) metallic iridium. researchgate.net This sequential analysis allows for the precise determination of the temperature ranges at which these transformations occur. researchgate.net

Table 2: Crystalline Phases Identified by PXRD During Thermal Decomposition of (NH₄)₃[IrCl₆]·H₂O

| Temperature Range | Identified Crystalline Phase(s) | Crystal System |

| Room Temperature | (NH₄)₃[IrCl₆]·H₂O | Orthorhombic |

| Intermediate Temp. | (NH₄)₃[IrCl₆] (anhydrous) | Triclinic |

| Higher Temp. | (NH₄)₂[Ir(NH₃)Cl₅] | Orthorhombic |

| Final Stage | Iridium (Ir) metal | Face-Centered Cubic |

Source: Data synthesized from research findings. researchgate.net

Energy-Dispersive X-ray Absorption Spectroscopy (ED-XAFS) is a powerful element-specific technique that provides information about the local atomic structure around a particular atom, in this case, iridium. It is sensitive to the oxidation state and coordination environment of the absorbing atom, making it ideal for studying chemical reactions in situ. nih.gov The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides quantitative information on bond distances, coordination numbers, and atomic disorder. rsc.org

During the thermal decomposition of (NH₄)₃[IrCl₆]·H₂O, quick-EXAFS (a rapid data acquisition method) has been used to track changes in the local environment of the iridium atoms. rsc.orgnih.gov Analysis of the Ir L₃-edge EXAFS data allows for the determination of key structural parameters for the first coordination shell of iridium, such as the interatomic distance (R), coordination number (N), and the Debye-Waller factor (σ²), which represents atomic disorder. researchgate.net This data reveals the transformation from an initial state with Ir-Cl bonds to the formation of Ir-Ir bonds, signifying the nucleation and growth of metallic iridium nanoparticles. researchgate.net

Pair Distribution Function (PDF) analysis, derived from X-ray total scattering data, is an indispensable tool for understanding the structure of materials that lack long-range order, such as nanoparticles and amorphous intermediates. dtu.dk While conventional diffraction relies on sharp Bragg peaks from crystalline materials, PDF analysis utilizes both Bragg and diffuse scattering to provide real-space information about interatomic distances. researchgate.net

This technique is exceptionally well-suited for elucidating the mechanisms of iridium nanoparticle formation from precursor salts. researchgate.netdtu.dk In a typical experiment, in situ X-ray total scattering data is collected as the reaction proceeds. The resulting PDFs can reveal the evolution of key interatomic distances, such as the disappearance of the Ir-Cl peak from the precursor and the emergence and growth of the Ir-Ir peak characteristic of the metallic nanoparticles. researchgate.net This allows for a detailed, step-by-step reconstruction of the formation pathway, from the initial precursor complex in solution to the nucleation of small clusters and their subsequent growth into the final nanoparticles. researchgate.netdtu.dk

Electron Microscopy and Elemental Analysis (SEM, EDX) for Morphological and Compositional Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques used to characterize the morphology, size, and elemental composition of materials.

SEM provides high-resolution images of the surface topography of a sample. When applied to the products of the thermal decomposition of ammonium hexachloroiridate compounds, SEM can reveal the morphology of the resulting iridium particles. semanticscholar.org Depending on the reaction conditions (e.g., inert vs. reducing atmosphere), various morphologies can be observed, including spherical nanoparticles, flake-like structures, and dendritic networks. semanticscholar.org This morphological information is critical for understanding the reaction mechanism and for tailoring the properties of the final material for specific applications.

EDX analysis, which is often integrated with SEM, provides elemental composition data. researchgate.net By scanning the electron beam over the sample, an elemental map can be generated, confirming that the observed particles are composed of iridium and tracking the removal of chlorine and nitrogen during the decomposition process. This compositional analysis is vital for confirming the purity of the final metallic iridium product. researchgate.net

Table 3: Summary of Characterization Techniques and Information Obtained

| Technique | Abbreviation | Primary Information Obtained |

| Fourier-Transform Infrared Spectroscopy | FTIR | Molecular functional groups, identification of starting materials and intermediates. researchgate.net |

| Raman Spectroscopy | - | Molecular fingerprinting, vibrational modes, tracking of chemical transformations. researchgate.net |

| Powder X-ray Diffraction | PXRD | Crystalline phase identification, structural changes, lattice parameters. researchgate.netrsc.orgnih.gov |

| Energy-Dispersive X-ray Absorption Spectroscopy | ED-XAFS | Local atomic structure, oxidation state, coordination number, bond distances. researchgate.netrsc.orgnih.gov |

| Pair Distribution Function Analysis | Atomic structure of non-crystalline materials, nanoparticle formation mechanisms. researchgate.netdtu.dk | |

| Scanning Electron Microscopy | SEM | Surface morphology, particle size and shape. semanticscholar.org |

| Energy-Dispersive X-ray Spectroscopy | EDX | Elemental composition and distribution. researchgate.net |

Role as a Precursor for Iridium-Based Catalysts

The primary catalytic role of this compound is as a starting material for creating catalytically active iridium species. samaterials.comchemimpex.com Its chemical structure allows for the substitution of its chloride and ammonium ligands, providing a gateway to a diverse range of iridium complexes and materials tailored for specific catalytic applications. This compound is a preferred choice for researchers and industry professionals due to its role in developing catalysts for reactions such as hydrogenation, oxidation, and C-H activation. samaterials.comchemimpex.com

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound is used to synthesize soluble organometallic iridium complexes. samaterials.com These complexes are often characterized by having organic ligands, such as phosphines or cyclopentadienyl (B1206354) (Cp), bound to the iridium center. nih.gov The synthesis typically involves reacting the precursor with the desired ligands to replace the chloride ions. The resulting iridium(III) complexes can then act as highly selective catalysts in various organic synthesis reactions. chemimpex.com For instance, certain [CpIr(III)(chelate)X] complexes, which can be derived from iridium(III) sources, are effective precatalysts for homogeneous water and C-H oxidation reactions. nih.gov

For heterogeneous catalysis, where the catalyst exists in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), this compound serves as a precursor for preparing solid-state iridium catalysts. samaterials.com These applications often involve the deposition of iridium onto a solid support material, such as alumina, silica, or carbon. The process may involve impregnating the support with a solution of the iridium precursor, followed by thermal decomposition or chemical reduction to form highly dispersed iridium metal nanoparticles or iridium oxide species on the support surface. researchgate.netkashanu.ac.ir These supported iridium catalysts are essential in various industrial processes and are utilized in fabricating materials like electrocatalysts for fuel cells and electrodes for other electrochemical devices. samaterials.comchemimpex.com

Catalysis in Diverse Organic Transformations

Catalysts derived from this compound are active in a range of important organic reactions. The unique electronic properties of iridium allow it to catalyze transformations that are often challenging for other transition metals. Key areas where iridium catalysts excel include hydrogenation, oxidation, and the functionalization of carbon-hydrogen bonds. samaterials.com

Iridium-based catalysts are highly effective for various hydrogenation reactions, where hydrogen is added across a double or triple bond. samaterials.comchemimpex.com This includes transfer hydrogenation, a process that uses organic molecules as a source of hydrogen instead of H₂ gas. Iridium(III) diamine complexes, for example, have been studied as catalysts for transfer hydrogenation under biologically compatible conditions. bham.ac.uk The efficiency and selectivity of these catalysts make them valuable in the synthesis of fine chemicals and pharmaceuticals. chemimpex.com

| Reaction Type | Catalyst Type | Key Features | Typical Substrates |

|---|---|---|---|

| Transfer Hydrogenation | Iridium(III) Diamine Complexes | Uses organic hydride donors (e.g., sodium formate); can operate under mild, aqueous conditions. bham.ac.uk | Ketones, Aldehydes, Imines |

| Direct Hydrogenation | Supported Iridium Nanoparticles | Heterogeneous system, allowing for easy catalyst recovery and reuse. | Alkenes, Alkynes, Nitro Compounds |

Iridium catalysts also play a significant role in oxidation reactions, which are fundamental to organic synthesis. They can facilitate the addition of oxygen atoms or the removal of hydrogen from a substrate. Homogeneous iridium complexes, often featuring robust chelate ligands, can catalyze the oxidation of water or hydrocarbons. nih.gov Mechanistic studies show that the iridium precursor can undergo transformation under oxidative conditions, losing placeholder ligands to form the active catalytic species, such as a bis-μ-oxo di-iridium(IV) compound. nih.gov

| Reaction Type | Catalyst Precursor Type | Oxidant | Key Application |

|---|---|---|---|

| Water Oxidation | [CpIr(III)(chelate)X] | Sodium Periodate (NaIO₄) | Artificial photosynthesis and hydrogen fuel production. nih.gov |

| C-H Oxidation | [CpIr(III)(chelate)X] | Sodium Periodate (NaIO₄) | Conversion of hydrocarbons to more functionalized molecules like alcohols or ketones. nih.gov |

One of the most advanced areas of catalysis where iridium compounds shine is in C-H activation or functionalization. samaterials.com These reactions involve the cleavage of a typically unreactive carbon-hydrogen bond and its replacement with a new bond (e.g., C-C, C-N, or C-O). This allows for the direct functionalization of organic molecules in a more efficient and atom-economical way compared to traditional methods. Cationic iridium catalysts are effective in promoting reactions like the hydroarylation of alkenes and alkynes, where an aromatic C-H bond is added across a π-system. deepdyve.com

| Reaction Name | Catalyst System | Bond Formed | Significance |

|---|---|---|---|

| Hydroarylation | Cationic Iridium(I) with diene or phosphine (B1218219) ligands | Carbon-Carbon | Direct synthesis of substituted arenes from simple precursors. deepdyve.com |

| Dehydrogenative Coupling | Iridium Pincer Complexes | Carbon-Carbon / Carbon-Heteroatom | Forms complex molecules by joining two C-H containing substrates with loss of H₂. |

Carbon-Carbon Coupling Reactions

While not traditionally used for classic cross-coupling reactions like Suzuki or Heck couplings, catalysts derived from this compound are instrumental in advanced carbon-carbon bond-forming reactions. A notable application is in C-H activation, a powerful strategy for forging C-C bonds directly from ubiquitous C-H bonds.

One significant example is the iridium-catalyzed regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides. rsc.orgrsc.org This transformation effectively links these two heterocyclic motifs, which can be of interest for the synthesis of molecules with potential biological activity. The iridium catalyst, generated from a precursor like this compound, facilitates the activation of a C-H bond on the thiadiazole ring, allowing for its coupling with the maleimide. rsc.org A proposed mechanism for a similar iridium-catalyzed C-H activation involves the formation of a catalytic species that coordinates to a nitrogen atom of the heterocycle, followed by a C-H metalation step to form a cyclometalated intermediate. This intermediate then coordinates with the coupling partner (e.g., maleimide), undergoes migratory insertion, and ultimately yields the C-C coupled product. rsc.org

Iridium catalysts are also employed in the [3+2] annulation of cyclic N-sulfonyl ketimines with 1,3-dienes via C-H activation, leading to the formation of aminoindane derivatives with high yields and selectivity. acs.org

Selectivity and Efficiency Enhancement in Catalytic Processes

A hallmark of iridium catalysis, often originating from precursors like this compound, is the exceptional control over selectivity, including regioselectivity, chemoselectivity, and enantioselectivity. rsc.orgnih.gov This high degree of selectivity is crucial in the synthesis of complex molecules where multiple reactive sites are present.

Regioselectivity: Iridium-catalyzed allylic substitution reactions are a prime example of high regioselectivity, typically favoring the formation of branched products over linear ones, a selectivity that is often complementary to that observed with palladium catalysts. nih.govberkeley.edunih.govacs.org Mechanistic studies suggest that the origin of this high regioselectivity is not due to simple steric or electronic factors of the catalyst-substrate complex in its ground state. Instead, computational studies point to a series of weak, attractive, noncovalent interactions in the transition state that favor the formation of the branched product. nih.govberkeley.edu

Chemoselectivity: Iridium catalysts exhibit remarkable chemoselectivity, enabling specific transformations while leaving other functional groups intact. An example is the iridium-catalyzed transfer hydrogenation for the reduction of nitroalkenes to nitroalkanes in water, which shows excellent tolerance for other functional groups. rsc.org Similarly, in the hydrogenation of cinnamalaniline, iridium-based heterogeneous catalysts show high chemoselectivity towards the formation of the unsaturated amine. rsc.org

Efficiency: The efficiency of these catalytic processes is often highlighted by high turnover numbers (TON) and turnover frequencies (TOF). For instance, in the iridium-catalyzed reduction of nitroalkenes, turnover numbers as high as 18,600 and turnover frequencies up to 19,200 h⁻¹ have been achieved. rsc.org In the asymmetric hydrogenation of ketones, an anionic iridium catalyst has demonstrated a turnover number of up to 13,425,000. researchgate.netresearchbunny.com

| Reaction Type | Key Selectivity/Efficiency Feature | Example | Reported Yield/Selectivity/Efficiency |

|---|---|---|---|

| Allylic Substitution | High Regioselectivity (Branched Product) | Reaction of various nucleophiles with allylic electrophiles | Branched-to-linear ratios often near 20:1. nih.gov |

| Synthesis of Triazole Disulfides | Excellent Regio- and Chemoselectivity | Cycloaddition in aqueous media | High yields and excellent selectivities. rsc.orgrsc.org |

| Reduction of Nitroalkenes | High Chemoselectivity and Efficiency | Transfer hydrogenation in water | TON up to 18,600; TOF up to 19,200 h⁻¹. rsc.org |

| Hydrogenation of Cinnamalaniline | High Chemoselectivity | Formation of unsaturated amine | High conversion and selectivity to the desired product. rsc.org |

| Asymmetric Hydrogenation of Ketones | Ultra-high Efficiency | Formation of chiral alcohols | TON up to 13,425,000. researchgate.netresearchbunny.com |

Electrocatalytic Applications

This compound is a valuable precursor for the synthesis of iridium-based materials with significant applications in electrocatalysis. samaterials.comchemimpex.com These materials are particularly noted for their performance in fuel cells and electrochemical sensors.

Development of Electrocatalysts for Fuel Cells

Iridium and its oxides, often prepared from precursors like this compound, are critical components in certain types of fuel cells due to their catalytic activity and stability, especially in acidic environments.

In Proton Exchange Membrane (PEM) fuel cells, iridium is used as a co-catalyst in the anode to enhance the tolerance to cell reversal events, which can occur during hydrogen starvation. Iridium's high activity for the oxygen evolution reaction (OER) helps to mitigate the destructive carbon oxidation of the catalyst support.

This compound also serves as a precursor for catalysts in direct ammonia (B1221849) fuel cells. In such cells, ammonia is directly oxidized at the anode. Iridium-based catalysts have been shown to be effective for the dissociation of ammonia into nitrogen and hydrogen, with the latter then being consumed as the fuel.

| Fuel Cell Type | Application of Iridium Catalyst | Function |

|---|---|---|

| Proton Exchange Membrane (PEM) Fuel Cell | Co-catalyst in the anode | Enhances tolerance to cell reversal by catalyzing the Oxygen Evolution Reaction. |

| Direct Ammonia Fuel Cell | Anode catalyst | Catalyzes the dissociation of ammonia into hydrogen and nitrogen. |

Electrochemical Sensing Applications

Iridium oxide nanoparticles, which can be synthesized from this compound, are widely used in the fabrication of electrochemical sensors. Their excellent pH sensitivity has led to the development of robust pH sensors with super-Nernstian behavior. These sensors are valued for their stability and are used in various applications, from environmental monitoring to biomedical diagnostics.

Beyond pH sensing, iridium oxide nanomaterials have been employed in non-enzymatic glucose sensors. These sensors utilize the direct oxidation of glucose on the surface of the iridium oxide electrode. Furthermore, iridium(III) complexes have been used as catalysts in electrochemical biosensors for the ultrasensitive detection of nucleic acids, such as miRNA-21. In such sensors, the iridium complex can selectively interact with specific DNA or RNA structures and catalyze an electrochemical reaction, leading to an amplified signal that allows for the detection of very low concentrations of the target analyte.

| Sensor Type | Active Material | Analyte | Key Feature |

|---|---|---|---|

| pH Sensor | Iridium Oxide Nanoparticles | H⁺ ions | Super-Nernstian response and high stability. |

| Glucose Sensor | Iridium Oxide Nanomaterials | Glucose | Non-enzymatic, direct oxidation of glucose. |

| Biosensor | Iridium(III) Complex | miRNA-21 | Catalytic signal amplification for ultrasensitive detection. |

Oxygen Evolution Reaction (OER) Catalysis

The Oxygen Evolution Reaction (OER) is a critical half-reaction in water electrolysis for hydrogen production. However, it is kinetically sluggish and requires an efficient catalyst, particularly in acidic environments. Iridium oxides, derived from precursors such as this compound, are the state-of-the-art catalysts for OER in acidic media due to their high activity and stability under these harsh conditions. The development of highly active and durable iridium-based OER catalysts is a key area of research for advancing proton-exchange membrane water electrolyzers (PEMWEs).

Environmental Catalysis and Remediation Efforts

Iridium-based catalysts, for which this compound is a common starting material, have shown promise in environmental catalysis and the remediation of organic pollutants. core.ac.ukmgesjournals.com

Iridium nanoparticles have been demonstrated to be effective catalysts for the degradation of organic dyes, which are significant pollutants in wastewater from textile and other industries. For example, iridium nanoparticles have been used to catalyze the oxidative degradation of the azo dye Acid Red-26. nih.goviwaponline.comresearchgate.net The degradation kinetics often follow a first-order model, and the process leads to the formation of less hazardous compounds. nih.gov Similarly, green-synthesized iridium nanoparticles have shown high catalytic efficiency in the reduction of methylene (B1212753) blue, another common organic dye. mdpi.comresearchgate.net

In addition to dye degradation, iridium catalysts are effective for the reduction of other organic pollutants. For instance, the iridium-catalyzed reduction of nitroaromatics to their corresponding anilines is a significant reaction for environmental remediation, as nitroaromatic compounds are toxic and widely used in industry. rsc.orgrsc.org This transformation can be carried out efficiently in water, highlighting the potential for green chemistry applications. rsc.org

| Application | Catalyst | Pollutant | Key Findings |

|---|---|---|---|

| Oxidative Degradation | Iridium Nanoparticles | Acid Red-26 (Azo Dye) | Effective degradation to less hazardous compounds; catalyst can be recovered and reused. nih.goviwaponline.comresearchgate.net |

| Catalytic Reduction | Green-Synthesized Iridium Nanoparticles | Methylene Blue | High catalytic performance with a reduction of 96.1% in six minutes. mdpi.comresearchgate.net |

| Catalytic Reduction | Iridium Catalyst | Nitroaromatics | Highly chemoselective and efficient reduction in water. rsc.org |

Catalytic Applications and Mechanistic Insights

Oxidation of Pollutants

The hexachloroiridate(III)/(IV) redox system has been notably studied for its role in the oxidation of phenolic compounds, a class of common and toxic environmental pollutants. Research has focused on the kinetics and mechanisms of the oxidation of phenol (B47542) and its derivatives by the hexachloroiridate(IV) anion, [IrCl₆]²⁻, which is the oxidized form of the iridium complex. These studies provide critical insights into the potential for developing catalytic systems where the active Ir(IV) species is regenerated in situ.

Kinetic studies have demonstrated that the oxidation of phenol by hexachloroiridate(IV) is a complex process that is highly dependent on pH. The reaction proceeds through an initial one-electron transfer from the phenol (ArOH) or its conjugate base, the phenoxide ion (ArO⁻), to the Ir(IV) complex, generating a phenoxyl radical and the reduced [IrCl₆]³⁻.

The rate of oxidation is significantly faster for the phenoxide ion than for the neutral phenol molecule. The general rate law for the oxidation of phenolic compounds by [IrCl₆]²⁻ can be expressed as:

-d[Ir(IV)]/dt = {(k_ArOH + k_ArO⁻ * K_a/[H⁺]) / (1 + K_a/[H⁺])} * [ArOH]_tot * [Ir(IV)]

This equation highlights the two primary pathways for the oxidation, one involving the undissociated phenol and the other involving the phenoxide ion, with the latter being predominant at higher pH values.

The initial oxidation of phenol leads to the formation of phenoxyl radicals, which can then couple to form various biphenol and phenoxyphenol products. These primary products can undergo further oxidation by [IrCl₆]²⁻, a process referred to as overoxidation. This leads to a complex mixture of secondary products, including quinones. The extent of this overoxidation is also pH-dependent, being more significant at lower pH.

The table below summarizes the second-order rate constants for the oxidation of phenol and its primary coupling products by hexachloroiridate(IV) at 25°C.

Interactive Data Table: Rate Constants for the Oxidation of Phenolic Compounds by Hexachloroiridate(IV)

| Compound | k_ArOH (M⁻¹s⁻¹) | k_ArO⁻ (M⁻¹s⁻¹) |

| Phenol | 1.2 x 10³ | 1.1 x 10⁸ |

| 2,2'-Biphenol | 1.5 x 10³ | 1.0 x 10⁹ |

| 2,4'-Biphenol | 1.3 x 10³ | 5.5 x 10⁸ |

| 4,4'-Biphenol | 1.1 x 10³ | 2.1 x 10⁸ |

| 4-Phenoxyphenol | 1.2 x 10³ | 1.1 x 10⁸ |

This data is compiled from studies on the oxidation of phenols by the hexachloroiridate(IV) anion.

The mechanism of the initial electron transfer from the phenol to the iridium center is believed to proceed via a proton-coupled electron transfer (PCET) pathway. This is supported by kinetic isotope effect studies, which show a significant rate difference when the phenolic hydrogen is replaced with deuterium. In this mechanism, the transfer of an electron from the phenol to the [IrCl₆]²⁻ is concerted with the transfer of a proton from the phenol to a water molecule in the surrounding solvent.

The catalytic cycle in a hypothetical pollutant degradation system would involve the oxidation of the pollutant by [IrCl₆]²⁻, which is thereby reduced to [IrCl₆]³⁻. A suitable co-oxidant, such as persulfate or hydrogen peroxide, would then be required to regenerate the active [IrCl₆]²⁻ species, allowing the cycle to continue. While detailed studies on such complete catalytic cycles for a broad range of pollutants are not extensively documented in the reviewed literature, the fundamental kinetic and mechanistic data from phenol oxidation studies provide a solid foundation for the future development of such catalytic systems. The efficiency of such a system would depend on the relative rates of pollutant oxidation and catalyst regeneration.

Applications in Materials Science

Fabrication of Iridium-Based Materials with Specific Properties

Ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303) serves as a crucial starting material in the fabrication of various iridium-based materials. samaterials.com As a precursor, it is employed in the synthesis of iridium-containing compounds and complexes tailored for specific applications in both organic and inorganic chemistry. samaterials.com The compound's properties make it a valuable reagent in research laboratories for the study of iridium chemistry and the development of novel materials. samaterials.com Its use allows for the creation of materials with precisely controlled characteristics, contributing to advancements in the field. samaterials.comchemimpex.com

Table 1: Properties of Ammonium Hexachloroiridate(III) Hydrate

| Property | Value |

| Chemical Formula | (NH₄)₃IrCl₆·H₂O |

| Molecular Weight | 477.07 g/mol samaterials.comsigmaaldrich.com |

| Appearance | Green to brown powder samaterials.comchemimpex.com |

| CAS Number | 29796-57-4 samaterials.comchemimpex.comsigmaaldrich.com |

| Purity | ≥99.99% (Metals basis) chemimpex.com |

High-Performance Coatings and Electroplating Processes

In the realm of surface engineering, this compound is instrumental in the production of high-performance, iridium-based coatings. chemimpex.com Iridium is known for its exceptional corrosion resistance, and this compound provides a soluble source of iridium for various deposition techniques, including electroplating. americanelements.com These coatings are applied to components that operate in harsh environments, offering enhanced durability and longevity.

Development of Conductive Polymers and Electronic Components

The development of advanced materials for electronics and technology is another area where this compound finds application. It is utilized in the creation of conductive polymers and various electronic components. chemimpex.com The compound's ability to be incorporated into polymer matrices or used to synthesize iridium-based electronic materials helps to enhance the performance of these materials, positioning it as a key component in the advancement of electronics. chemimpex.com

Role in Nanomaterial Synthesis (e.g., Iridium Nanoparticles for Drug Delivery and Imaging)

This compound plays a notable role in the field of nanotechnology. chemimpex.com Specifically, it is used in the chemical synthesis of iridium nanoparticles. chemimpex.com These nanoparticles are being explored for a range of biomedical applications, including their potential use in drug delivery systems and as agents in advanced imaging technologies. chemimpex.comnih.gov The unique properties of iridium nanoparticles make them a subject of ongoing research for creating multifunctional nanocomposites for therapeutic and diagnostic purposes. chemimpex.comnih.gov

Table 2: Research Applications in Nanotechnology

| Application Area | Role of Iridium Nanoparticles |

| Drug Delivery | Serve as carriers for therapeutic agents. chemimpex.comnih.gov |

| Bioimaging | Act as contrast agents due to their photophysical properties. chemimpex.comnih.gov |

| Theranostics | Used in platforms combining therapy and diagnostics. nih.gov |

Utilization in Electrochemical Devices and Energy Storage Systems

In the energy sector, this compound is a key precursor for fabricating materials used in electrochemical devices. samaterials.com It is employed in the synthesis of electrocatalysts for fuel cells and electrodes for various energy storage systems. samaterials.comchemimpex.com The compound's ability to facilitate electron transfer processes makes it valuable for these applications. chemimpex.com Its use contributes to the development of more efficient and robust energy technologies, including sensors and advanced batteries. chemimpex.comresearchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The long-term viability of iridium-based technologies is intrinsically linked to the development of sustainable and efficient methods for producing precursor compounds like ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303). Given that iridium is one of the rarest elements in the Earth's crust, future research is critically focused on environmentally benign synthesis and robust recycling infrastructures. wikipedia.orgcosmosmagazine.com

A significant research avenue is the development of "green" synthetic routes. One novel approach involves using winery waste, specifically grape marc extracts, for the green synthesis of iridium nanoparticles. mdpi.com This method utilizes the polyphenols and reducing sugars present in the extracts to reduce the iridium precursor, offering an environmentally friendly alternative to conventional chemical reduction methods. mdpi.com Research has demonstrated that the temperature of the aqueous extraction of grape marcs influences the properties of the resulting nanoparticles. mdpi.com

Another critical area is the enhancement of iridium recycling from end-of-life products and industrial scrap. dfpmr.com Traditional recovery methods can be complex, but innovative techniques are emerging. ewasterefining.com These include the use of ionic liquids, or "green solvents," for extracting and separating platinum-group metals. ewasterefining.com Furthermore, the "dry aqua regia" method, which employs a molten salt of iron(III) chloride and potassium chloride, simplifies the recycling process compared to traditional hydrometallurgical routes. ewasterefining.com Improving these recycling technologies is essential for creating a circular economy for iridium, thereby reducing reliance on primary mining, which is both energy-intensive and environmentally disruptive. dfpmr.com The efficient recovery and repurposing of iridium from sources like spent catalysts and e-waste will be paramount for sustainable industrial growth. dfpmr.com